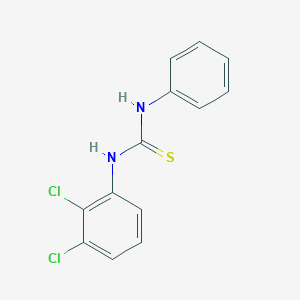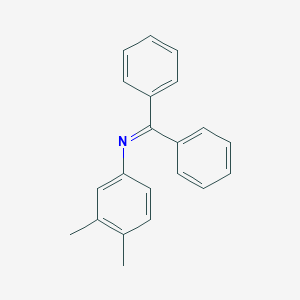![molecular formula C13H15N5O3S2 B322039 2-cyano-2-{[4-(morpholin-4-ylsulfonyl)phenyl]hydrazono}ethanethioamide](/img/structure/B322039.png)
2-cyano-2-{[4-(morpholin-4-ylsulfonyl)phenyl]hydrazono}ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-2-{[4-(morpholin-4-ylsulfonyl)phenyl]hydrazono}ethanethioamide is a chemical compound with the molecular formula C13H15N5O3S2 and a molecular weight of 353.4 g/mol. This compound is known for its unique structure, which includes a cyano group, a morpholinosulfonylphenyl group, and a hydrazono group attached to a thioacetamide backbone.
Métodos De Preparación
The synthesis of 2-cyano-2-{[4-(morpholin-4-ylsulfonyl)phenyl]hydrazono}ethanethioamide typically involves the reaction of 4-morpholinosulfonylphenylhydrazine with a cyanoacetyl derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
2-cyano-2-{[4-(morpholin-4-ylsulfonyl)phenyl]hydrazono}ethanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the hydrazono group to a hydrazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the sulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
2-cyano-2-{[4-(morpholin-4-ylsulfonyl)phenyl]hydrazono}ethanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-cyano-2-{[4-(morpholin-4-ylsulfonyl)phenyl]hydrazono}ethanethioamide involves its interaction with specific molecular targets and pathways. The cyano group and the hydrazono group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
2-cyano-2-{[4-(morpholin-4-ylsulfonyl)phenyl]hydrazono}ethanethioamide can be compared with similar compounds such as:
2-Cyano-2-{[4-(4-morpholinylsulfonyl)phenyl]hydrazono}acetamide: This compound has a similar structure but differs in the position of the morpholinylsulfonyl group.
2-Cyano-2-[(4-morpholinylsulfonylphenyl)hydrazono]acetamide: Another similar compound with slight variations in the functional groups attached to the thioacetamide backbone. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H15N5O3S2 |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
(1E)-2-amino-N-(4-morpholin-4-ylsulfonylanilino)-2-sulfanylideneethanimidoyl cyanide |
InChI |
InChI=1S/C13H15N5O3S2/c14-9-12(13(15)22)17-16-10-1-3-11(4-2-10)23(19,20)18-5-7-21-8-6-18/h1-4,16H,5-8H2,(H2,15,22)/b17-12+ |
Clave InChI |
CBDUSBXALDFHAY-SFQUDFHCSA-N |
SMILES isomérico |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N/N=C(\C#N)/C(=S)N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NN=C(C#N)C(=S)N |
SMILES canónico |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NN=C(C#N)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methylbenzamide](/img/structure/B321960.png)
![Ethyl 4-[(2-chlorophenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B321962.png)
![N-[4-[[(2-oxoindol-3-yl)amino]carbamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B321963.png)
![N-[4-[[[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]carbamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B321964.png)
![N-[4-({2-[4-(methylsulfanyl)benzylidene]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B321966.png)
![N-{4-[(2-{3,5-dinitrobenzoyl}hydrazino)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B321971.png)
![N-(4-{[2-(4-fluorobenzoyl)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide](/img/structure/B321972.png)
![N-[4-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B321974.png)
![Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]benzoate](/img/structure/B321975.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-3-methylbenzamide](/img/structure/B321976.png)



